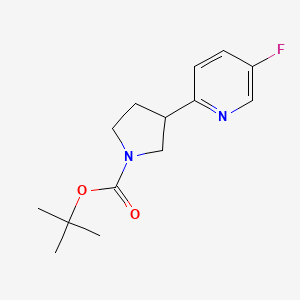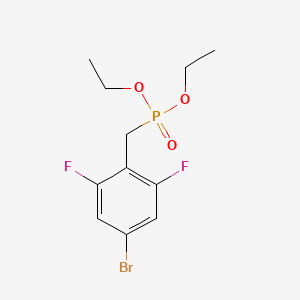
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H14BrF2O3P. This compound is characterized by the presence of bromine, fluorine, and phosphonate groups, making it a versatile reagent in organic synthesis. It is commonly used as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-Bromo-2,6-difluorobenzylphosphonate typically involves the reaction of 4-bromo-2,6-difluorobenzyl alcohol with diethyl phosphite. The reaction is carried out under anhydrous conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form the corresponding phosphine oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Phosphonic acids are formed.
Reduction: Phosphine oxides are produced.
Aplicaciones Científicas De Investigación
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of Diethyl 4-Bromo-2,6-difluorobenzylphosphonate involves its interaction with nucleophilic groups such as amines, thiols, and carboxylates. The compound forms covalent bonds with these groups, leading to structural and functional modifications of the target molecules. This interaction can influence the behavior and interactions of the target molecules within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (4-Bromobutyl)phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (4-bromophenyl)phosphonate
Uniqueness
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and selectivity in chemical reactions. The combination of these halogens with the phosphonate group makes it a valuable reagent in organic synthesis, offering distinct advantages over similar compounds .
Propiedades
Fórmula molecular |
C11H14BrF2O3P |
|---|---|
Peso molecular |
343.10 g/mol |
Nombre IUPAC |
5-bromo-2-(diethoxyphosphorylmethyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)7-9-10(13)5-8(12)6-11(9)14/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
UNWRYHRQIWUZSC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=C(C=C(C=C1F)Br)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


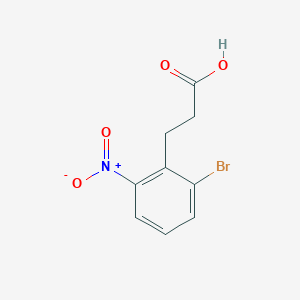
![1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)

![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)

![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
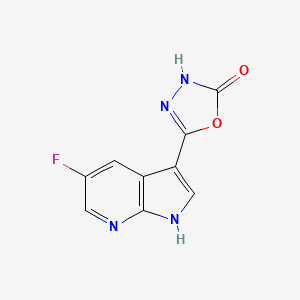
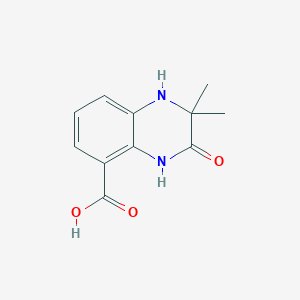


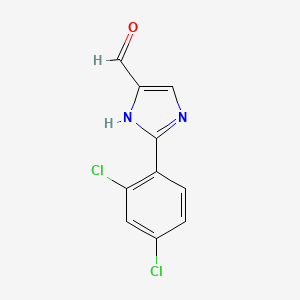

![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
